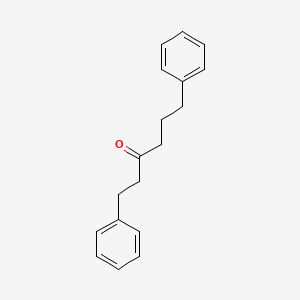
Propanedioic acid, 2-imidazolidinylidene-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-imidazolidinylidene-, diethyl ester is a chemical compound with the molecular formula C10H16N2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an imidazolidinylidene group. This compound is known for its unique structure, which includes a five-membered ring and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-imidazolidinylidene-, diethyl ester typically involves the reaction of diethyl malonate with imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by the introduction of the imidazolidinylidene group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-imidazolidinylidene-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Propanedioic acid, 2-imidazolidinylidene-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with specific biological targets.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-imidazolidinylidene-, diethyl ester involves its interaction with various molecular targets. The imidazolidinylidene group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, known for its use in the malonic ester synthesis.
Diethyl malonate: A simpler ester derivative of malonic acid.
Dimethyl malonate: Another ester derivative with similar reactivity.
Uniqueness
Propanedioic acid, 2-imidazolidinylidene-, diethyl ester is unique due to the presence of the imidazolidinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other malonic acid derivatives.
Properties
CAS No. |
128864-26-6 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 2-imidazolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)7(10(14)16-4-2)8-11-5-6-12-8/h11-12H,3-6H2,1-2H3 |
InChI Key |
JYGMAOJOWIDRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1NCCN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)






